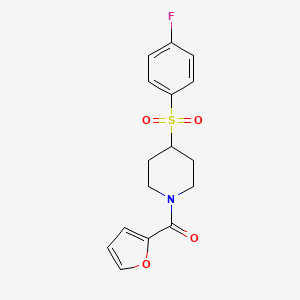

4-(4-fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine

Description

Properties

IUPAC Name |

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4S/c17-12-3-5-13(6-4-12)23(20,21)14-7-9-18(10-8-14)16(19)15-2-1-11-22-15/h1-6,11,14H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGCWCRKBAVXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the furan-2-carbonyl group: This can be achieved through acylation reactions using furan-2-carbonyl chloride.

Attachment of the 4-fluorobenzenesulfonyl group: This step might involve sulfonylation reactions using 4-fluorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.

Reduction: Reduction reactions could target the carbonyl group.

Substitution: The fluorobenzenesulfonyl group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Material Science:

Biology

Biological Probes: Used in the study of biological systems due to its unique functional groups.

Medicine

Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Substituent Effects on Activity

- Sulfonyl vs. Phenyl Groups : The 4-fluorobenzenesulfonyl group in the target compound may enhance receptor-binding affinity compared to simpler fluorophenyl derivatives (e.g., 4-(4-fluorophenyl)piperidine) due to its electron-withdrawing properties and steric bulk. Similar sulfonyl-containing analogs, such as the benzenesulfonyl-thiazolyl carboxamide (), demonstrate the role of sulfonyl groups in modulating pharmacokinetics .

- Furan Carbonyl vs. Other Heterocycles: The furan-2-carbonyl moiety could influence metabolic stability and solubility. For instance, furan derivatives in (e.g., 2-amino-5-(4-fluorophenyl)furan-3-carbonitrile) highlight the impact of heterocyclic substituents on reactivity and bioactivity .

Pharmacological Targets

- Histamine H3 Receptor Antagonism : The patent in describes piperidine derivatives with heterocyclic carbonyl groups as H3 antagonists for neurological disorders. While the target compound shares structural motifs (e.g., piperidine core, aryl substituents), direct evidence of H3 activity is lacking .

- Sigma-1 Receptor Affinity : IPAB (), a piperidine-based benzamide, exhibits high sigma-1 receptor binding. The target compound’s sulfonyl and carbonyl groups may similarly facilitate receptor interactions, though this requires experimental validation .

Key Research Findings and Gaps

Structural Similarities vs. Functional Divergence : While the target compound shares a piperidine backbone with IPAB () and H3 antagonists (), its unique substituents may confer distinct target selectivity.

Need for Experimental Data: No direct pharmacological or pharmacokinetic data for the compound are provided in the evidence. Comparative studies on receptor binding, metabolic stability, and toxicity are critical next steps.

Contradictory Evidence : The compound’s structural features align with both neurological (H3 antagonism ) and oncological (sigma-1 targeting ) applications, highlighting the importance of target-specific optimization.

Biological Activity

4-(4-Fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine is a synthetic compound with a complex structure that incorporates a piperidine ring, a furan-2-carbonyl group, and a 4-fluorobenzenesulfonyl moiety. This unique combination suggests potential pharmaceutical applications, particularly in modulating various biological pathways. The compound's lipophilicity, enhanced by the fluorobenzenesulfonyl group, may influence its binding affinity to biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure contributes to its biological activity, which has been studied in various contexts.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Studies:

Animal models have been utilized to evaluate the anti-inflammatory effects of the compound. For example, in a study involving mice, the administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Biomarker Analysis:

Biomarkers such as prostaglandins and cytokines were measured to quantify the anti-inflammatory response. The results indicated a dose-dependent reduction in these biomarkers, confirming the compound's efficacy.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation: It could interact with receptors that play roles in inflammation and pain signaling pathways.

- Cellular Effects: Influences on cell proliferation and apoptosis have been observed, which are critical for its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound. Below is a summary table illustrating key features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzenesulfonamide | Contains a sulfonamide group | Potential antimicrobial activity |

| Furan-2-carboxylic acid | Simple carboxylic acid derivative | Used in organic synthesis |

| Piperidine derivatives | Various substitutions on piperidine ring | Diverse pharmacological effects |

The unique combination of functional groups in this compound may provide distinct pharmacological properties not found in simpler derivatives, enhancing its potential as a therapeutic agent.

Case Studies

Several case studies have documented the biological activity of compounds related to this compound:

- Anti-inflammatory Efficacy : A study demonstrated that administering this compound significantly reduced inflammation markers in an animal model of arthritis.

- Cytotoxicity : In vitro studies revealed that related compounds exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

- Synergistic Effects : Research has also explored the synergistic effects when combined with other anti-inflammatory agents, indicating enhanced therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine, and what characterization methods validate its purity and structure?

Methodological Answer: The synthesis of structurally related piperidine derivatives typically involves multi-step organic reactions. For example, sulfonamide-containing piperidines are synthesized via nucleophilic substitution, where a piperidine core reacts with a sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane . Subsequent acylation of the piperidine nitrogen with furan-2-carbonyl chloride can be performed in a similar solvent system. Characterization:

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For instance, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons, while the furan carbonyl carbon appears at ~160–170 ppm in C NMR .

- IR Spectroscopy : Key peaks include S=O stretching (~1350–1150 cm⁻¹) and C=O stretching (~1650–1750 cm⁻¹) .

- Elemental Analysis : Confirms molecular formula consistency (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

Methodological Answer: Optimization strategies include:

- Temperature Control : Reactions at 0–5°C minimize side reactions during sulfonylation .

- Catalyst Use : Lewis acids like DMAP (4-dimethylaminopyridine) enhance acylation efficiency .

- Computational Guidance : Tools like quantum chemical calculations predict transition-state energies to identify favorable reaction pathways. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback loops to reduce trial-and-error approaches .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) models assess electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For sulfonamide derivatives, sulfonyl oxygen atoms often participate in hydrogen bonding with enzyme active sites .

- Molecular Dynamics (MD) Simulations : These evaluate binding stability in biological targets (e.g., carbonic anhydrases). Parameters like binding free energy (ΔG) and residue interaction maps guide structure-activity relationship (SAR) studies .

Q. How do structural modifications to the piperidine or sulfonyl groups in this compound affect its physicochemical properties and bioactivity?

Methodological Answer:

Q. What analytical challenges arise in distinguishing between isomeric byproducts during the synthesis of this compound, and how can they be resolved?

Methodological Answer:

- Challenge : Regioisomers (e.g., sulfonyl group at C-3 vs. C-4 of piperidine) or stereoisomers may co-elute in standard HPLC .

- Resolution Strategies :

- 2D NMR (e.g., COSY, NOESY) : Correlates proton-proton spatial relationships to assign substituent positions .

- Chiral Chromatography : Uses columns with β-cyclodextrin phases to separate enantiomers .

- Mass Spectrometry (MS/MS) : Fragmentation patterns differentiate isomers based on diagnostic ions (e.g., m/z 183 for sulfonyl cleavage) .

Q. What safety protocols are recommended for handling this compound, given its potential hazards?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize acidic byproducts (e.g., hydrogen bromide) with sodium bicarbonate, followed by adsorption via vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.